N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide
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Overview
Description
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline. This process uses acetic anhydride in an acetic acid solvent. For instance, 3.36 grams (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid reacts with 2.46 grams (24 mmol) of acetic anhydride at room temperature for 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be involved in oxidation reactions.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium methoxide or other alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution of the methoxy group can produce various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: This compound shares a similar structure but lacks the thiazole ring.
4-Methoxy-2-nitroaniline: This is a precursor in the synthesis of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide.
Uniqueness
This compound is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWVIJNDYCTAJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734517 |
Source
|
Record name | N-(4-Methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94934-31-3 |
Source
|
Record name | N-(4-Methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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